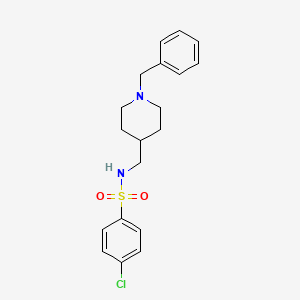

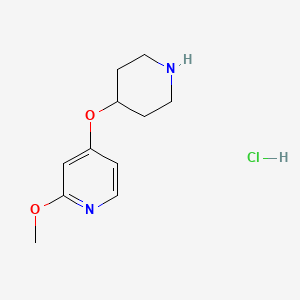

3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

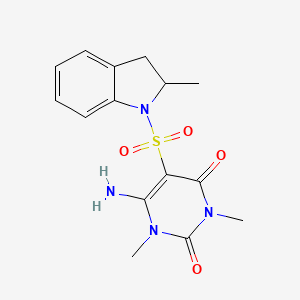

“3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole” is a complex organic compound. It is composed of a piperidinyl group, a thiophenyl group, and an oxadiazole group . The compound is part of a larger family of oxadiazoles, which are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring .Chemical Reactions Analysis

The compound, being part of the oxadiazole family, is likely to participate in a variety of chemical reactions. Oxadiazoles are known to undergo various transformations including oxidations, halogenations, and CC-bond-formations .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Studies : Compounds bearing the 1,2,4-oxadiazole moiety, specifically those linked to piperidinyl groups, have shown moderate to significant antibacterial and antifungal activities. These activities were demonstrated through various synthetic derivatives designed to probe the structure-activity relationship within this class of compounds. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria (H. Khalid et al., 2016).

Anticancer Applications

- Anticancer Agent Evaluation : Some derivatives have been evaluated as potential anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed for their anticancer potential, revealing that certain derivatives displayed strong anticancer activity against various cancer cell lines. This highlights the promise of 1,2,4-oxadiazole derivatives in oncology research (A. Rehman et al., 2018).

Biochemical Research

- Molecular Docking and Enzyme Inhibition Studies : These compounds have also been subject to molecular docking studies to assess their binding affinity to biological targets, such as enzymes involved in critical biological pathways. For instance, some derivatives were analyzed for their inhibition against butyrylcholinesterase (BChE), an enzyme of interest in neurodegenerative disease research, demonstrating the utility of these compounds in biochemical and pharmacological studies (H. Khalid et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that the 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

Compounds with similar structures have shown pharmacokinetic advantages .

Result of Action

Similar compounds have shown a broad range of biological activities .

Eigenschaften

IUPAC Name |

3-piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-6-14(7-3-1)11-12-10(15-13-11)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOEQNWEYPADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NOC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2843412.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![3-Methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2843429.png)

![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide](/img/structure/B2843432.png)

![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)